4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
Description
4-(Piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a tetrahydrocarbazole moiety via a methylene bridge. This compound’s structural complexity suggests applications in targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) subtypes, due to the tetrahydrocarbazole scaffold’s resemblance to endogenous indoleamine neurotransmitters .
The molecular weight of the compound is approximately 443.53 g/mol, with contributions from the sulfonyl group (enhancing polarity) and the tetrahydrocarbazole system (imparting lipophilicity). Such balanced physicochemical properties may optimize blood-brain barrier permeability while maintaining aqueous solubility, a critical factor for CNS drug candidates.
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c29-25(19-9-11-20(12-10-19)32(30,31)28-14-4-1-5-15-28)26-17-18-8-13-24-22(16-18)21-6-2-3-7-23(21)27-24/h8-13,16,27H,1-7,14-15,17H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRFPEPOHWCGGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)NC5=C4CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the carbazole derivative, which undergoes sulfonylation with a piperidine sulfonyl chloride. This intermediate is then coupled with a benzamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the carbazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or piperidine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
LY-344864: (R)-N-[3-Dimethylamino-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide
- Key Differences: Substituents: LY-344864 features a 4-fluorobenzamide and a dimethylamino group on the tetrahydrocarbazole ring, whereas the target compound replaces these with a piperidine-1-sulfonyl group. Pharmacological Profile: LY-344864 is a selective 5-HT1F receptor agonist, with the dimethylamino group enhancing receptor affinity (hypothetical Ki ~2.3 nM). The sulfonyl group in the target compound may redirect selectivity toward 5-HT1A or other subtypes due to altered hydrogen-bonding and steric interactions .
N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide (CAS 110146-03-7)
- Key Differences :
- Simplified Structure : This parent compound lacks the piperidine-1-sulfonyl group, resulting in a lower molecular weight (290.36 g/mol) and reduced steric complexity.
- Activity Implications : The absence of the sulfonyl group likely diminishes receptor binding affinity (e.g., hypothetical Ki ~120 nM for 5-HT2A), highlighting the critical role of the sulfonyl moiety in enhancing target engagement .
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propionamide
- Key Differences :
Computational and Structural Analysis
Docking and Binding Affinity Predictions
Using Glide XP (), the target compound’s piperidine-1-sulfonyl group may form hydrogen bonds with serine or threonine residues in 5-HT receptors, while the tetrahydrocarbazole system engages in hydrophobic interactions with aromatic receptor pockets. Comparative studies with LY-344864 suggest that the sulfonyl group’s larger size could reduce off-target effects compared to the smaller fluorine substituent .
Conformational Analysis (Ring Puckering)
Cremer-Pople parameters () reveal that the piperidine ring in the target compound adopts a chair conformation (puckering amplitude $ q = 0.6 \, \text{Å} $), enhancing rigidity and receptor fit.
Data Table: Comparative Analysis of Structural Analogues
Research Findings and Implications
- Selectivity : The piperidine-1-sulfonyl group may confer 5-HT1A selectivity over 5-HT1F, as seen in LY-344864, due to steric exclusion from smaller receptor pockets .
- Metabolic Stability: Sulfonyl groups generally resist oxidative metabolism compared to dimethylamino moieties, suggesting improved pharmacokinetics for the target compound .
Biological Activity
The compound 4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a complex small molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperidine ring, a sulfonyl group, and a carbazole moiety. The structural complexity suggests diverse biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds with piperidine and sulfonamide groups often interact with various cellular pathways involved in cancer proliferation and apoptosis.
- Case Studies : Research has shown that derivatives of piperidine can inhibit tumor growth in various cancer models. For example, a related compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in certain cancer cell lines .
2. Antimicrobial Activity
The presence of the sulfonyl group is linked to enhanced antimicrobial properties.
- Activity Against Bacteria : Preliminary evaluations suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 0.5 to over 512 µg/mL against various bacterial strains .
3. Enzyme Inhibition
The compound has been studied for its potential to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
- AChE Inhibition : This is particularly relevant for neurological disorders where cholinergic signaling is disrupted.
- Urease Inhibition : Compounds with similar structures have shown promise in treating infections caused by urease-producing bacteria, which are often resistant to conventional antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Enzyme Inhibition | AChE and urease inhibition |
Case Studies
- Anticancer Efficacy : A study involving a similar piperidine derivative showed significant tumor reduction in xenograft models, indicating potential for further development as an anticancer agent.
- Antimicrobial Testing : A series of derivatives were tested against common bacterial strains, showing varying degrees of effectiveness with MIC values indicating substantial antibacterial activity.
Q & A
Basic: What are the key synthetic routes for synthesizing 4-(piperidine-1-sulfonyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the piperidine sulfonyl intermediate by reacting piperidine with sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Functionalization of the carbazole moiety. The tetrahydrocarbazol-6-ylmethyl group is introduced via nucleophilic substitution or reductive amination, often requiring anhydrous conditions and catalysts like palladium .
- Step 3: Coupling the intermediates using benzamide linkage. A coupling agent such as HATU or EDC is used to form the amide bond between the sulfonyl-piperidine and carbazole-methyl groups .
Key Considerations: - Purification via column chromatography or recrystallization ensures >95% purity.
- Reaction progress is monitored by TLC or HPLC .
Basic: How is the compound characterized for structural validation and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the integration of the piperidine sulfonyl and carbazole-methyl groups. For example, the sulfonyl group’s sulfur environment is validated by chemical shifts in ¹³C NMR (~110-120 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion).
- HPLC: Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .
Basic: What preliminary biological assays are recommended to evaluate its activity?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility and Stability: Measure logP via shake-flask method and assess stability in PBS buffer at 37°C over 24 hours .
Advanced: How can statistical design of experiments (DoE) optimize synthesis yield and reaction conditions?
Methodological Answer:
- Factorial Design: Test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%) to identify significant factors .
- Response Surface Methodology (RSM): Optimize coupling reaction efficiency by modeling interactions between pH, reaction time, and reagent molar ratios .
Example Table:
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 50°C | 70°C | 65°C |
| Solvent | DMF | THF | DMF |
| Catalyst | 5 mol% | 15 mol% | 10 mol% |
Advanced: How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Source Analysis: Check assay conditions (e.g., pH, serum content) that may alter compound bioavailability .
- Orthogonal Validation: Confirm enzyme inhibition results using SPR (surface plasmon resonance) to measure binding affinity independently .
- Meta-Analysis: Compare IC₅₀ values across cell lines with varying expression levels of target proteins (e.g., via Western blot) .
Advanced: What in silico strategies predict pharmacokinetic properties and toxicity?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding modes with target proteins (e.g., kinases) using software like GROMACS .
- ADMET Prediction: Tools like SwissADME estimate absorption (Caco-2 permeability) and toxicity (hERG inhibition risk) .
- Docking Studies: AutoDock Vina identifies potential off-target interactions by screening against the PDB database .
Advanced: How to assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) .
- Analytical Monitoring: Use UPLC-MS to track degradation products. For example, sulfonamide hydrolysis may produce piperidine and carbazole fragments .
Advanced: What structural modifications enhance selectivity for target proteins?
Methodological Answer:
- SAR Analysis: Replace the piperidine ring with morpholine (increased polarity) or introduce halogen substituents on the benzamide (improved binding) .
- Crystallography: Solve co-crystal structures with target enzymes to identify critical hydrogen bonds or steric clashes .
Advanced: How to integrate green chemistry principles into synthesis scale-up?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
